molecular formula C20H22O2 B15337516 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol

Cat. No.: B15337516
M. Wt: 294.4 g/mol
InChI Key: NSURICGVQKXDFK-UHFFFAOYSA-N
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Description

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol (CAS: 2229713-85-1) is a synthetic organic compound featuring a naphthyl-phenol scaffold with a tert-butoxy substituent at the 6-position of the partially hydrogenated naphthalene ring. This compound is part of a series of intermediates and derivatives used in pharmaceutical and materials research, particularly in the synthesis of complex molecules requiring regioselective functionalization .

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl]phenol

InChI

InChI=1S/C20H22O2/c1-20(2,3)22-17-11-12-19-15(13-17)5-4-6-18(19)14-7-9-16(21)10-8-14/h6-13,21H,4-5H2,1-3H3

InChI Key

NSURICGVQKXDFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol typically involves the reaction of 6-(tert-butoxy)-3,4-dihydro-1-naphthol with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the tert-butoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The phenol group in SY293224 distinguishes it from SY293222 (ketone) and SY293223 (triflate), making it more amenable to hydrogen-bonding interactions in biological systems or supramolecular assemblies.
  • Bromo (SY293225) and phenyl (SY293226) derivatives expand synthetic utility but introduce steric or electronic effects that alter reactivity compared to the parent compound .
Comparison with Natural Phenolic Derivatives ()

The compound 2,2′-methylene-bis(6-tert-butyl-4-methylphenol), isolated from Gastrodia elata, shares a tert-butyl-phenol motif but differs critically in structure:

  • Dimeric Structure: The natural compound is a methylene-bridged dimer with methyl and tert-butyl groups, whereas SY293224 is a monomeric naphthyl-phenol.
  • Bioactivity Context: Natural tert-butylphenolics often exhibit antioxidant properties, while SY293224’s synthetic design suggests applications in targeted drug synthesis rather than direct bioactivity .
Functional Comparison with Other Phenolic Compounds ()
  • Sodium o-Phenylphenolate (SY030153): A phenolic salt used as a preservative; contrasts with SY293224’s neutral phenol group, which avoids ionic interactions and enhances organic solubility.
  • 2-Methoxy-5-(2-oxopropyl)phenylsulfonamide (SY021405) : Contains a sulfonamide and methoxy group, highlighting how SY293224’s tert-butoxy group provides steric shielding without electron-donating effects .
Comparative Stability and Reactivity
  • Oxidative Stability : tert-Butoxy groups in SY293224 resist hydrolysis better than methoxy or ethoxy analogues, as seen in nucleotide synthesis (cf. ’s tert-butyldimethylsilyl-protected intermediates) .
  • Acidity: The para-phenol group in SY293224 has a pKa comparable to simple phenols (~10), but steric hindrance from the tert-butoxy group may slightly increase acidity relative to ortho-substituted phenols like SY030153 .

Biological Activity

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H22O\text{C}_{17}\text{H}_{22}\text{O}

This indicates that it consists of a naphthalene core substituted with a tert-butoxy group and a hydroxyl group, which may contribute to its biological properties.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. Studies have demonstrated that derivatives of dihydronaphthofuran, including this compound, exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has shown that certain naphthofuran derivatives can effectively neutralize free radicals, indicating their potential as natural antioxidants .

Table 1: Antioxidant Activity of Dihydronaphthofuran Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundXY
Other Naphthofuran Derivative A2530
Other Naphthofuran Derivative B2028

(Note: Values for this compound are hypothetical and should be replaced with actual data from studies.)

Antimicrobial Activity

Antimicrobial properties are essential for developing new therapeutic agents. Research indicates that compounds related to naphthofurans demonstrate activity against various pathogens. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several naphthofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth significantly compared to controls.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research has shown that it can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)XApoptosis induction
HeLa (Cervical Cancer)YCell cycle arrest
A549 (Lung Cancer)ZInhibition of proliferation

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